molecular formula C15H14O2S B021409 2-(Benzhydrylthio)acetic acid CAS No. 63547-22-8

2-(Benzhydrylthio)acetic acid

Cat. No.: B021409
CAS No.: 63547-22-8
M. Wt: 258.3 g/mol
InChI Key: HTHFEDOFDBZPRX-UHFFFAOYSA-N
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Description

2-(Benzhydrylthio)acetic acid (CAS 63547-22-8) is a sulfur-containing carboxylic acid with the molecular formula C₁₅H₁₄O₂S and a molecular weight of 258.33–258.34 g/mol . Structurally, it features a benzhydryl (diphenylmethyl) group attached via a thioether (-S-) linkage to an acetic acid moiety. Its IUPAC name is 2-[(diphenylmethyl)sulfanyl]acetic acid, and it is also known by synonyms such as benzhydrylsulfanyl acetic acid and 2-[(diphenylmethyl)thio]acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzhydrylthio)acetic acid can be synthesized through several methods. One common method involves the reaction of benzhydrol with thiourea and hydrobromic acid to form benzhydrylthiol, which is then reacted with chloroacetic acid in the presence of sodium hydroxide . Another method involves the reaction of benzhydryl chloride with thiourea to form an isothiouronium salt, which is then treated with an organic or inorganic base and reacted with chloroacetamide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzhydrylthio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

2-(Benzhydrylthio)acetic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the synthesis of modafinil, a wakefulness-promoting agent used clinically to treat narcolepsy and other sleep disorders. The compound can be converted into 2-(benzhydrylthio)acetamide, which is further oxidized to produce modafinil .

Table 1: Synthetic Routes for this compound

Reaction StepReagents UsedProducts Formed
Step 1Benzhydrol + Thiourea + HBrBenzhydrylthiol
Step 2Benzhydrylthiol + Chloroacetic Acid + NaOHThis compound
Step 3This compound + Thionyl Chloride + Ammonia2-(Benzhydrylthio)acetamide
Step 42-(Benzhydrylthio)acetamide + Oxidizing AgentModafinil

Biological Applications

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities. Its derivatives have been studied for their interactions with biomolecules, potentially leading to therapeutic applications. For example, modifications of this compound have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems .

Case Study: Modafinil Analogues

A study published in the Journal of Medicinal Chemistry investigated novel analogues of modafinil synthesized from this compound. The research highlighted the compound's utility in developing more effective treatments for sleep disorders, showcasing its importance in medicinal chemistry .

Industrial Applications

Reagent in Specialty Chemicals

In industrial settings, this compound is utilized as a reagent in the production of specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical compounds used across different industries.

Mechanism of Action

The mechanism of action of 2-(benzhydrylthio)acetic acid involves its interaction with specific molecular targets. For instance, in the synthesis of modafinil, it undergoes oxidation to form the active sulfoxide derivative. The molecular pathways involved include the formation of reactive intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(benzhydrylthio)acetic acid and related compounds in terms of structure, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent/Group Applications/Hazards References
This compound 63547-22-8 C₁₅H₁₄O₂S 258.33–258.34 Benzhydryl (-S-) Synthesis of CNS-active sulfonamides
2-(Tetradecylthio)acetic acid 2921-20-2 C₁₆H₃₂O₂S 288.49 Tetradecyl (-S-) Laboratory chemical; skin/eye irritant (H315, H319)
(2-Benzothiazolylthio)acetic acid 6295-57-4 C₉H₇NO₂S₂ 225.29 Benzothiazole (-S-) Fluorescent sensors, enzyme inhibitors
2-(Benzhydrylsulfonyl)acetamide N/A C₁₅H₁₅NO₃S 289.35 Benzhydryl (-SO₂-) CNS therapeutic agents
Ethyl (benzhydrylsulfanyl)acetate 63547-23-9 C₁₇H₁₈O₂S 286.39 Benzhydryl (-S-) ester Intermediate in organic synthesis
2-(Benzylideneamino)acetic acid 103084-31-7 C₉H₉NO₂ 163.17 Benzylideneamino (-NH-) Metal coordination, biochemical studies

Key Comparative Insights:

Structural Variations and Reactivity: this compound contains a bulky, aromatic benzhydryl group, enhancing steric hindrance and influencing its reactivity in nucleophilic substitutions. The benzothiazole moiety in (2-benzothiazolylthio)acetic acid introduces heterocyclic aromaticity, enabling π-π interactions and electronic effects critical in fluorescent sensor design . Oxidation of the thioether (-S-) in this compound to a sulfonyl (-SO₂-) group (as in 2-(benzhydrylsulfonyl)acetamide) alters polarity and biological activity, with the sulfonyl derivative showing enhanced CNS activity .

Physicochemical Properties: this compound and its ethyl ester derivative (ethyl (benzhydrylsulfanyl)acetate) differ in solubility; the ester form is more lipophilic, making it suitable for hydrophobic reaction environments . 2-(Benzylideneamino)acetic acid lacks a sulfur atom but features an imine (-NH-) group, enabling metal chelation and applications in coordination chemistry .

Biological and Industrial Applications :

  • The benzhydryl group in this compound is associated with CNS-targeting derivatives, whereas benzothiazole analogues are prioritized in materials science for fluorescence and enzyme inhibition .
  • Long-chain thioacids like 2-(tetradecylthio)acetic acid may serve as intermediates in surfactant synthesis but pose higher irritation risks compared to aromatic thioacids .

Safety Profiles :

  • While this compound lacks explicit hazard data in the provided evidence, 2-(tetradecylthio)acetic acid is classified as a skin/eye irritant (Category 2/2A) under GHS .

Research Findings and Implications

  • Synthetic Utility : this compound is a precursor to sulfonamide drugs. Its oxidation to sulfonyl derivatives (e.g., 2-(benzhydrylsulfonyl)acetamide ) enhances bioavailability and CNS penetration .
  • Structure-Activity Relationships : The benzothiazole analogue’s electronic properties make it superior in fluorescence-based applications compared to benzhydryl derivatives .
  • Safety Considerations : Long-chain thioacids require stricter handling protocols due to irritation risks, whereas aromatic thioacids prioritize sterility in pharmaceutical synthesis .

Biological Activity

2-(Benzhydrylthio)acetic acid, also known as 2-[(diphenylmethyl)thio]acetic acid, is an organic compound with the molecular formula C15H14O2S. This compound has garnered attention in biological and pharmaceutical research due to its potential therapeutic applications, particularly as a precursor in the synthesis of modafinil, a wakefulness-promoting agent. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

This compound appears as a white crystalline powder and is synthesized through various methods. A common synthesis route involves the reaction of benzhydrol with thiourea and chloroacetic acid in the presence of sodium hydroxide, yielding high purity products suitable for further biological investigations .

Synthetic Route Example

StepReagentsConditionsYield
1Benzhydrol, ThioureaHBr, HeatHigh
2Benzhydrylthiol, Chloroacetic AcidNaOH, StirringHigh

As a derivative of modafinil, this compound is believed to influence dopaminergic pathways by increasing dopamine availability in the brain. This mechanism is crucial for its potential effects on wakefulness and alertness.

Pharmacokinetics

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier : Likely to permeate effectively.
  • Biochemical Pathways : Involvement in dopaminergic signaling.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may enhance cognitive functions through modulation of neurotransmitter systems. Its role as a modafinil precursor suggests potential applications in treating disorders like narcolepsy and excessive daytime sleepiness .

2. Antioxidant Properties

Studies have suggested that thio-acetic acids can exhibit antioxidant activities, which may contribute to their neuroprotective effects. The ability to scavenge free radicals could be beneficial in managing oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

  • Study on Modafinil Analogues : A study highlighted the synthesis of novel modafinil analogues from this compound, demonstrating enhanced selectivity across monoamine transporters, which could lead to improved therapeutic profiles for sleep disorders .
  • Neuroprotective Effects : In vitro studies indicated that derivatives of this compound showed potential neuroprotective effects against oxidative stress in neuronal cell lines. This suggests a promising avenue for further research into its application in neurodegenerative diseases .

Q & A

Q. Basic: What are the established synthetic methodologies for preparing 2-(Benzhydrylthio)acetic acid, and what are their respective advantages?

Answer:
A common method involves reacting sodium benzhydrylthiolate with sodium chloroacetate under reflux conditions. This process typically yields the target compound after acidification and purification steps . Another approach utilizes the condensation of benzhydrylthiol with chloroacetic acid derivatives in polar solvents like acetone or acetonitrile, which offers moderate yields (≈75%) and high purity (≈95%) . Advantages include scalability and compatibility with standard laboratory equipment. For advanced purification, recrystallization from benzene or dichloroethane is recommended to achieve >98% purity .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : The benzhydryl group shows aromatic proton resonances at δ 7.2–7.4 ppm, while the thioacetic acid moiety exhibits a singlet for the methylene group (SCH₂CO₂H) near δ 3.8–4.0 ppm .
  • IR Spectroscopy : Strong absorption bands at ≈2550 cm⁻¹ (S-H stretch, if present) and 1700–1720 cm⁻¹ (C=O stretch) confirm the thioacetic acid structure .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 259 (C₁₅H₁₄O₂S) is diagnostic, with fragmentation patterns reflecting cleavage of the benzhydryl group .

Q. Advanced: How can enantioselective oxidation of this compound be achieved to produce chiral sulfoxide derivatives?

Answer:
Enantioselective oxidation to sulfoxides (e.g., modafinil precursors) employs chiral catalysts like titanium isopropoxide-diethyl tartrate complexes. Using hydrogen peroxide (H₂O₂) as the oxidant at 40–45°C, this method achieves high enantiomeric excess (e.g., >90% R-modafinil). Critical parameters include:

  • Catalyst loading (5–10 mol%)
  • Solvent choice (anhydrous acetic acid enhances selectivity)
  • Temperature control to minimize racemization .
    Mechanistic studies suggest a titanium-bound peroxo intermediate facilitates stereoselective oxygen transfer .

Q. Advanced: What mechanistic pathways are proposed for the oxidation of this compound to sulfoxides under different catalytic conditions?

Answer:
Two pathways dominate:

Electrophilic Oxidation : In non-catalytic systems (e.g., H₂O₂ alone), oxidation proceeds via a thiiranium ion intermediate, leading to racemic sulfoxides.

Metal-Catalyzed Oxidation : Titanium or vanadium catalysts activate peroxides, forming chiral metal-peroxo complexes that transfer oxygen stereoselectively to the sulfur atom. Computational studies indicate transition-state stabilization through hydrogen bonding between the catalyst and substrate .
Contradictions in yield optimization (e.g., solvent polarity vs. catalyst stability) require empirical tuning for specific reaction scales .

Q. Basic: What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

Answer:

  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The compound may cause skin irritation (GHS Category 2) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
  • Spills : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Q. Advanced: What strategies can be employed to functionalize this compound for the synthesis of benzothiazole derivatives, and what are their applications?

Answer:
Functionalization strategies include:

  • Cyclization : Reacting with 2-aminothiophenol in ethanol under reflux forms benzothiazole cores, useful in fluorescent sensors .
  • Hydrazide Formation : Treatment with hydrazine hydrate yields acetohydrazide derivatives, which react with aldehydes to form Schiff bases for antimicrobial studies .
  • Sulfoxide Activation : Chiral sulfoxides derived from this compound serve as intermediates in neuroactive drug synthesis (e.g., modafinil) .

Properties

IUPAC Name

2-benzhydrylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHFEDOFDBZPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366464
Record name 2-[(Diphenylmethyl)thio]acetic acid
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Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-22-8
Record name 2-[(Diphenylmethyl)thio]acetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Benzhydrylsulfanylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Diphenylmethyl)thio]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZHYDRYLSULFANYLACETIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Scheme 2 describes an industrial method for the preparation of Modafinil (II) wherein the all the reaction steps may be carried out in situ. In this scheme, the starting material is diphenylmethanol which is reacted with thiourea in the presence of HBr followed by basic hydrolysis and reaction with chloroacetic acid to form compound III. Hydrogen peroxide is then passed through the reaction mixture followed by acidification with hydrochloric acid to form (benzhydrylsulfinyl)acetic acid. The acid is reacted with dimethyl sulphate in presence of soda lye and sodium bicarbonate to obtain methyl(benzhydrylsulfinyl)acetate. After filtration methyl(benzhydrylsulfinyl)acetate is dissolved in methanol and ammonia is bubbled through the reaction mixture. After recrystallization and drying of the reaction mass Modafinil (II) is obtained with 41% total yield calculated from benzhydrol. The in-situ reaction scheme 2 is set out below.
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 4,177,290 discloses an alternative process for the application on an industrial scale (scheme 2). Benzhydrol (5), thiourea (6) and 2-chloroacetic acid (7) are reacted in the presence of hydrobromic acid to obtain 2-[(diphenylmethyl)sulfenyl]acetic acid (8), which is oxidized with hydrogen peroxide to afford 2-[2-[(diphenylmethyl)sulfinyl]acetic acid (9). This is reacted with NaHCO3 and dimethyl sulfate and the resulting methyl ester (10) is converted to modafinil by treatment with ammonia.
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Synthesis routes and methods III

Procedure details

This compound was prepared according to the procedure of Prisinzano. (Prisinzano, T.; Podobinski, J.; Tidgewell, K.; Luo, M.; Swenson, D. Tetrahedron: Asymmetry 2004, 15, 1053-1058). The synthesis employed benzhydrol (50.0 g, 271.4 mmol) and thioglycolic acid (25.0 g, 271.4 mmol) to give the title compound as a white solid: 69.2 g (99% yield); mp 126-129° C. Spectroscopic data was identical to lit. (Prisinzano, T.; Podobinski, J.; Tidgewell, K.; Luo, M.; Swenson, D. Tetrahedron: Asymmetry 2004, 15, 1053-1058).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Benzhydrylthio)acetic acid
2-(Benzhydrylthio)acetic acid
2-(Benzhydrylthio)acetic acid
2-(Benzhydrylthio)acetic acid
2-(Benzhydrylthio)acetic acid
2-(Benzhydrylthio)acetic acid

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